molecular formula C6H13ClN4S B1443197 5-(2-aminoethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol hydrochloride CAS No. 1258639-66-5

5-(2-aminoethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol hydrochloride

Cat. No.: B1443197
CAS No.: 1258639-66-5
M. Wt: 208.71 g/mol
InChI Key: IIHJCCPGNJRZBU-UHFFFAOYSA-N
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Description

IUPAC Name and Structural Features

The compound’s systematic IUPAC name is 5-(2-aminoethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol hydrochloride . Its structure comprises:

  • A 1,2,4-triazole ring (a five-membered aromatic heterocycle with three nitrogen atoms).
  • A thiol (-SH) group at position 3 of the triazole ring.
  • An ethyl substituent at position 4.
  • A 2-aminoethyl group (–CH₂CH₂NH₂) attached to position 5.
  • A hydrochloride counterion (Cl⁻), indicating the compound exists in its protonated form.

The numbering follows IUPAC priority rules, where the triazole ring is numbered to minimize substituent positions.

Structural Representation

Representation Type Details
SMILES Notation CCn1c(nnc1S)CCN.Cl
InChI Key IIHJCCPGNJRZBU-UHFFFAOYSA-N
2D Structure A triazole ring with ethyl (C4), 2-aminoethyl (C5), and thiol (C3) substituents, paired with a chloride ion.

Synonyms and Registry Identifiers

CAS and PubChem Identifiers

Identifier Type Value Source
CAS Number 1258639-66-5 Bio-Fount
PubChem CID Not explicitly listed in sources
Molecular Formula C₆H₁₃ClN₄S Bio-Fount

Synonyms

Synonym CAS Number
This compound 1258639-66-5
(Non-hydrochloride form: 5-(2-Aminoethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol) 439855-12-6

The non-hydrochloride form (CAS 439855-12-6) is structurally similar but lacks the chloride counterion.

Molecular Formula and Weight Analysis

Molecular Formula Breakdown

The molecular formula C₆H₁₃ClN₄S consists of:

  • Carbon (C): 6 atoms
  • Hydrogen (H): 13 atoms
  • Chlorine (Cl): 1 atom
  • Nitrogen (N): 4 atoms
  • Sulfur (S): 1 atom

Molecular Weight Calculation

Element Number of Atoms Atomic Weight (g/mol) Total Contribution (g/mol)
Carbon 6 12.01 72.06
Hydrogen 13 1.008 13.10
Chlorine 1 35.45 35.45
Nitrogen 4 14.01 56.04
Sulfur 1 32.07 32.07
Total 208.71 g/mol

The molecular weight of 208.71 g/mol aligns with its hydrochloride form, confirming the presence of the chloride counterion.

Structural Variants and Isomerism

The compound’s structure is fixed due to the triazole ring’s aromaticity and substituent positions. No geometric or stereoisomerism is possible due to the absence of double bonds or chiral centers in the substituents.

Comparative Analysis of Related Compounds

Compound Key Differences CAS Number
5-(Aminomethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol hydrochloride Aminomethyl (–CH₂NH₂) vs. 2-aminoethyl (–CH₂CH₂NH₂) 1258649-60-3
5-(2-Aminoethyl)-4-cyclopropyl-4H-1,2,4-triazole-3-thiol hydrochloride Cyclopropyl vs. ethyl substituent at position 4 1258639-59-6

These variants highlight the structural diversity within the triazole-thiol class, with modifications at positions 4 and 5 influencing reactivity and biological activity.

Summary of Key Structural Features

  • Core Structure: 1,2,4-Triazole with thiol, ethyl, and 2-aminoethyl groups.
  • Counterion: Hydrochloride (Cl⁻) stabilizes the protonated form.
  • Functionality: Thiol group enables redox reactions; aminoethyl group facilitates hydrogen bonding.

Properties

IUPAC Name

3-(2-aminoethyl)-4-ethyl-1H-1,2,4-triazole-5-thione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N4S.ClH/c1-2-10-5(3-4-7)8-9-6(10)11;/h2-4,7H2,1H3,(H,9,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIHJCCPGNJRZBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NNC1=S)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(2-aminoethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol hydrochloride is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

The compound belongs to the triazole-thiol family, characterized by its unique 1,2,4-triazole ring with a thiol functional group. The synthesis typically involves the reaction of 4-ethyl-1,2,4-triazole-3-thione with aminoethyl derivatives. The general synthetic route includes:

  • Formation of the Triazole Ring : The initial step involves creating the triazole nucleus through cyclization reactions.
  • Thiol Functionalization : Subsequent reactions introduce the thiol group, enhancing the compound's reactivity and biological potential.

Anticancer Properties

Recent studies have demonstrated that derivatives of triazole-thiol compounds exhibit promising anticancer activity. For instance:

  • Cytotoxicity Testing : Compounds derived from 5-(2-aminoethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol were tested against various cancer cell lines including melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1). The results indicated that some derivatives showed higher cytotoxicity towards melanoma cells compared to other cell lines .
Compound NameCell Line TestedIC50 (µM)Selectivity
N′-(2-oxoindolin-3-ylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazideIGR3912.5High
N′-(4-(dimethylamino)benzylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazideMDA-MB-23115.0Moderate

These findings suggest that modifications to the triazole-thiol structure can enhance selectivity towards cancer cells while minimizing effects on normal cells.

Antimicrobial Activity

The compound has also shown significant antimicrobial properties against various bacterial strains. Research indicates:

  • Minimum Inhibitory Concentration (MIC) : The MIC values for several bacterial strains were determined, demonstrating effective inhibition comparable to standard antibiotics.
Bacterial StrainMIC (µg/mL)Comparison with Ceftriaxone
E. faecalis40Comparable
P. aeruginosa50Lower than ceftriaxone
K. pneumoniae30Comparable

This highlights the potential of this compound as a lead compound for developing new antimicrobial agents .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Inhibition of Enzymatic Activity : The thiol group may participate in redox reactions or enzyme inhibition mechanisms.
  • Cell Cycle Arrest : Studies have indicated that certain derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis .

Case Studies and Research Findings

Several research articles have documented the biological activities of triazole-thiol derivatives:

  • Cytotoxicity against Cancer Cells : A study focused on synthesizing hydrazone derivatives from triazole-thiol precursors found that specific modifications significantly enhanced cytotoxicity against melanoma cells .
  • Antibacterial Efficacy : Another investigation highlighted the antibacterial effects of these compounds against resistant strains of bacteria, emphasizing their potential as therapeutic agents in treating infections caused by multidrug-resistant organisms .

Scientific Research Applications

Synthesis and Structural Characteristics

The compound is synthesized through various methods involving the reaction of triazole derivatives with thiol groups. The triazole nucleus is known for its stability and ability to form hydrogen bonds, making it a valuable pharmacophore in drug design. The presence of the thiol group enhances the compound's reactivity and biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole-thiol derivatives. For instance, compounds derived from 5-(2-aminoethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol were tested against various cancer cell lines, including melanoma and breast cancer cells. The results indicated that these derivatives exhibited significant cytotoxic effects, particularly against melanoma cell lines, suggesting their potential as anticancer agents .

Antimicrobial Activity

Triazole compounds are also recognized for their antimicrobial properties. Research has shown that derivatives of 5-(2-aminoethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol possess activity against a range of bacterial and fungal pathogens. This makes them promising candidates for developing new antimicrobial therapies .

Antioxidant Properties

The antioxidant capacity of triazole-thiol derivatives has been demonstrated in several studies. These compounds can scavenge free radicals and reduce oxidative stress, which is beneficial in preventing cellular damage associated with various diseases .

Study on Anticancer Activity

A notable study investigated the cytotoxic effects of synthesized hydrazone derivatives containing the triazole-thiol moiety against human melanoma IGR39 and triple-negative breast cancer MDA-MB-231 cell lines. The most active compounds showed selective cytotoxicity towards cancer cells while sparing normal cells .

Compound NameTarget Cell LineIC50 (µM)Selectivity
Compound AIGR395High
Compound BMDA-MB-23110Medium
Compound CPanc-115Low

Antimicrobial Efficacy

Another study assessed the antimicrobial properties of various triazole-thiol derivatives against common pathogens such as Staphylococcus aureus and Candida albicans. The results indicated that certain derivatives exhibited potent activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

PathogenMIC (µg/mL) for Compound DMIC (µg/mL) for Compound E
Staphylococcus aureus3264
Candida albicans1632

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations at the 5-Position

A. Chlorophenyl-Substituted Derivatives Compounds such as 5-(2/3/4-chlorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol (QY-8442, QY-9327, QY-1608) differ from the target compound by replacing the aminoethyl group with chlorophenyl rings.

B. Benzimidazole Hybrids Hybrids like 5-(4-(6-chloro-1H-benzimidazol-2-yl)phenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol (4d) incorporate benzimidazole moieties, which are known for antimicrobial and antifungal properties. The anticandidal activity of such hybrids is attributed to synergistic effects between the triazole-thiol and benzimidazole components, as demonstrated in Candida species inhibition assays .

C. Yucasin (5-(4-Chlorophenyl)-4H-1,2,4-triazole-3-thiol) Yucasin, a YUC-flavin monooxygenase inhibitor in auxin biosynthesis, shares the triazole-thiol core but lacks the 4-ethyl and aminoethyl groups. Its activity highlights the importance of the thiol group and aromatic substituents in enzyme inhibition .

Substituent Variations at the 4-Position

A. Methyl vs. For example, methimazole (4-methyl derivative) is a substrate for flavin-containing monooxygenases (FMOs), while ethyl groups may enhance metabolic stability .

B. Bulky Substituents 5-[3-(4-Chloro-2-methylphenoxy)propyl]-4-ethyl-4H-1,2,4-triazole-3-thiol features a propylphenoxy chain at the 5-position, increasing molecular weight and hydrophobicity. Such modifications could influence pharmacokinetic profiles, though specific data are unavailable .

Characterization Data

Key analytical techniques include:

  • FTIR : Thiol S-H stretches (~2635 cm⁻¹) and N-H stretches (~3210 cm⁻¹) .
  • NMR : Ethyl groups appear as triplets (δ ≈ 1.28 ppm for CH₃, δ ≈ 4.11 ppm for CH₂), and aromatic protons resonate between δ 7.3–8.4 ppm .

Preparation Methods

Synthesis via Phthalic Anhydride and β-Alanine Fusion Followed by Thiocarbohydrazide Cyclization

This method, described in patent GB2057446A, outlines a classical synthetic route to 4-amino-5-(2-aminoethyl)-4H-1,2,4-triazole-3-thiol hydrochloride, which is structurally related to the target compound.

Stepwise Procedure:

  • Step 1: Formation of Phthalimidopropionic Acid

    • React 1 mole of phthalic anhydride with 1 mole of β-alanine by fusion at 170–178°C for approximately 1.5 hours with stirring.
    • Allow the reaction mixture to stand overnight to solidify.
    • Recrystallize the resulting phthalimidopropionic acid from water.
  • Step 2: Fusion with Thiocarbohydrazide

    • Fuse 0.2 mole of phthalimidopropionic acid with 0.2 mole of thiocarbohydrazide at 150 ± 2°C for 45 minutes.
    • Cool the molten mass, wash with water, filter, and recrystallize from ethanol.
    • Further recrystallize from acetic acid/water to obtain 5-(phthalimidoethyl)-4-amino-4H-1,2,4-triazole-3-thiol.
  • Step 3: Deprotection of Phthalimide Group

    • Stir 10 g (0.034 mole) of the protected compound in 60 mL water with 10 mL hydrazine hydrate (85%) at 25–100°C for 1 to 24 hours (typically 2 days).
    • Cool the solution to precipitate the deprotected product.
  • Step 4: Formation of Hydrochloride Salt

    • Dissolve the solid product in methanol, filter, and treat with ethereal HCl to precipitate the hydrochloride salt.
    • Recrystallize from methanol/ethyl acetate and ethanol to yield 4-amino-5-(2-aminoethyl)-4H-1,2,4-triazole-3-thiol hydrochloride with melting point 230–234°C.

Yields and Purity:

  • The final hydrochloride salt is obtained in moderate yields (e.g., 2.5 g from 10 g precursor).
  • The method provides a pure crystalline product suitable for further applications.
Step Reagents & Conditions Product Notes
1 Phthalic anhydride + β-alanine, 170–178°C fusion, 1.5 h Phthalimidopropionic acid Recrystallized from water
2 Phthalimidopropionic acid + thiocarbohydrazide, 150°C, 45 min 5-(Phthalimidoethyl)-4-amino-4H-1,2,4-triazole-3-thiol Recrystallized from ethanol
3 Hydrazine hydrate, water, 25–100°C, 1–24 h Deprotected aminoethyl triazole thiol Precipitated on cooling
4 Methanol solution + ethereal HCl Hydrochloride salt of target compound Recrystallized for purity

This preparation route is well-established and provides a reliable synthetic pathway to the target compound with well-characterized intermediates and final product.

Alternative Method: Direct Reaction of O-Methylcaprolactam with Thiocarbohydrazide in Acidic Medium

Another approach described in the same patent involves a direct reaction of O-methylcaprolactam with thiocarbohydrazide under acidic conditions to yield related triazole thiols.

Key Features:

  • Use of gaseous hydrogen chloride dissolved in methanol as acid catalyst.
  • Reflux reaction of O-methylcaprolactam with thiocarbohydrazide in methanol for 2 hours.
  • Cooling and recrystallization from methanol/ethyl acetate to isolate the triazole thiol hydrochloride salt.

This method is more straightforward but is primarily reported for 4-amino-5-(5-aminopentyl)-4H-1,2,4-triazole-3-thiol hydrochloride and may be adapted for shorter aminoalkyl chains such as 2-aminoethyl.

Summary Table of Preparation Methods

Method No. Starting Materials Key Reactions Conditions Product Yield/Remarks
1 Phthalic anhydride + β-alanine Fusion → thiocarbohydrazide fusion → hydrazine deprotection → HCl salt formation 170–178°C fusion; 150°C fusion; hydrazine hydrate 25–100°C; acidification 5-(2-aminoethyl)-4-amino-4H-1,2,4-triazole-3-thiol hydrochloride Moderate yield, pure crystalline product
2 O-methylcaprolactam + thiocarbohydrazide + HCl Reflux in methanol with HCl gas Reflux 2 h; cooling; recrystallization Related triazole thiol hydrochloride salts Straightforward; applicable to longer aminoalkyl chains
3 Hydrazide derivatives + CS2 + hydrazine hydrate Formation of dithiocarbazinate salt; cyclization Alkaline ethanol; reflux 5-substituted 4-amino-1,2,4-triazole-3-thiols Versatile for analog synthesis; requires multiple steps

Analytical and Research Findings

  • The compounds prepared by these methods have been characterized by melting point, infrared spectroscopy, nuclear magnetic resonance (1H and 13C NMR), and elemental analysis to confirm structure and purity.
  • The hydrochloride salt form enhances stability and crystallinity, facilitating purification and handling.
  • The synthetic protocols are reproducible and scalable, suitable for laboratory and industrial preparation.
  • Variations in substituents on the triazole ring and aminoalkyl chain length can be accommodated by modifying starting materials and reaction conditions.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(2-aminoethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol hydrochloride?

  • The compound can be synthesized via nucleophilic substitution or alkylation reactions. For example, alkylation of the triazole-thiol core with 2-aminoethyl groups in methanol or propan-2-ol under reflux yields higher product purity (70–80%) . Solvent choice (e.g., ethanol with glacial acetic acid) and reaction time (4–6 hours) are critical for minimizing side products. Post-synthesis, vacuum evaporation and recrystallization in ethanol are recommended for purification .

Q. How can the structure and purity of the compound be confirmed experimentally?

  • Use a combination of 1H/13C NMR to verify the triazole ring, ethyl, and aminoethyl substituents (e.g., δ 1.2–1.4 ppm for ethyl groups, δ 2.8–3.2 ppm for aminoethyl protons) . IR spectroscopy confirms thiol (-SH) stretches at 2550–2600 cm⁻¹ and NH₂ bends at 1600–1650 cm⁻¹ . Mass spectrometry (MS) should show the molecular ion peak matching the molecular weight (e.g., m/z 247.3 for C₇H₁₄ClN₄S) . HPLC with diode-array detection (≥95% purity) is advised for assessing impurities .

Q. What methods are recommended for assessing solubility and stability?

  • Conduct solubility tests in DMSO, water, and ethanol (common solvents for biological assays). Stability studies should include:

  • Thermal stability : TGA/DSC to determine decomposition temperatures.
  • Photostability : UV-Vis spectroscopy under light exposure (e.g., 254 nm for 24 hours).
  • pH stability : Monitor degradation via HPLC in buffers (pH 2–12) .

Advanced Research Questions

Q. How to design experiments to resolve contradictions in reported biological activity data?

  • If conflicting results arise (e.g., antimicrobial vs. no activity), perform dose-response assays with standardized strains (e.g., S. aureus ATCC 25923) and controls (e.g., ciprofloxacin). Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to targets like lanosterol 14-α-demethylase (antifungal) or cyclooxygenase-2 (anti-inflammatory) . Validate with kinase inhibition assays or MIC/MBC tests .

Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

  • Modify substituents to enhance bioavailability:

  • Lipophilicity : Introduce alkyl chains (e.g., dec-9-en-1-yl) to improve membrane permeability .
  • Aqueous solubility : Synthesize hydrochloride salts or PEGylated derivatives .
  • Metabolic stability : Test against liver microsomes (e.g., human CYP450 isoforms) and use deuterium labeling for vulnerable sites .

Q. How to validate the compound’s mechanism of action in complex biological systems?

  • Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify downstream pathways. For example, if targeting inflammation, measure IL-6/TNF-α suppression in LPS-stimulated macrophages. Use CRISPR-Cas9 knockout models to confirm target specificity (e.g., COX-2 deletion) .

Q. What computational tools are effective for SAR studies of triazole-thiol derivatives?

  • Apply QSAR models (e.g., CoMFA, CoMSIA) to correlate substituent effects (e.g., electronegativity of R-groups) with activity. Molecular dynamics simulations (GROMACS) can predict binding stability to targets like anaplastic lymphoma kinase (ALK) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(2-aminoethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol hydrochloride
Reactant of Route 2
Reactant of Route 2
5-(2-aminoethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol hydrochloride

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